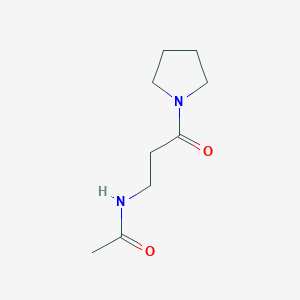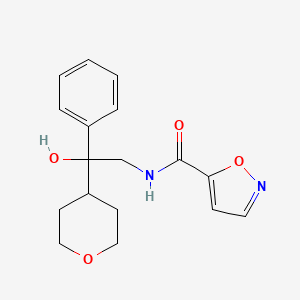
N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to HPP-59 often involves reactions with tetrahydropyran (THP) derivatives . Alcohols react with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers, which are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Molecular Structure Analysis
The molecular structure of HPP-59 includes a tetrahydropyran ring, a phenyl group, and an isoxazole ring. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom .Applications De Recherche Scientifique
Synthesis and Chemical Properties
The compound N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)isoxazole-5-carboxamide is a subject of interest in the field of organic synthesis and medicinal chemistry, particularly for its potential application in the development of new therapeutic agents. Research has explored its synthesis, structural modifications, and biological activities, contributing to a deeper understanding of its chemical behavior and potential utility.
Microwave-Assisted Synthesis
A method for the direct amidation of related carboxylates under microwave-assisted conditions has been reported, demonstrating a fast and efficient approach to obtaining carboxamide derivatives in good yields. This methodology could be applicable for the synthesis or modification of compounds similar to this compound, showcasing the efficiency of microwave-assisted reactions in organic synthesis (Milosevic et al., 2015).
Antibacterial Activity
Derivatives of closely related structures have been synthesized and evaluated for their potential antimicrobial properties. For example, N-substituted carboxamide derivatives have shown promising results against various strains of bacteria, indicating the potential of such compounds in the development of new antibacterial agents (Pitucha et al., 2011).
Versatile One-Pot Synthesis
Efficient synthesis techniques for novel, substituted pyrazoles and isoxazoles have been described, which could be relevant for the creation of analogs of this compound. These compounds have been subjected to antibacterial and antifungal screening, further emphasizing the importance of synthetic versatility in discovering new bioactive molecules (Biradar et al., 2009).
Biological Evaluation of Pyrazole Derivatives
Novel pyrazole derivatives, including those with carboxamide functionalities, have been synthesized and evaluated for their anti-inflammatory and ulcerogenic activities. Such studies highlight the therapeutic potential of compounds within this chemical space, pointing towards the relevance of this compound in drug discovery efforts (El‐Hawash & El-Mallah, 1998).
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-16(15-6-9-19-23-15)18-12-17(21,13-4-2-1-3-5-13)14-7-10-22-11-8-14/h1-6,9,14,21H,7-8,10-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJRDXGFPCCRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C2=CC=NO2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2824736.png)


![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(3-chlorophenyl)urea](/img/structure/B2824739.png)
methyl}amino)acetate](/img/structure/B2824742.png)
![ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate](/img/structure/B2824745.png)
![(2Z)-6-bromo-2-[(3,5-difluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2824747.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-nitrobenzoate](/img/structure/B2824749.png)
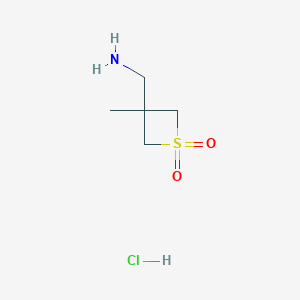
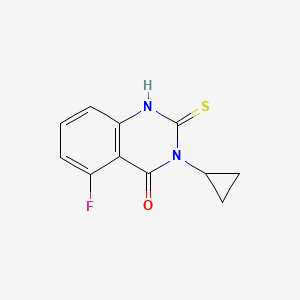

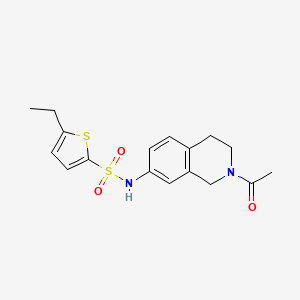
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2824757.png)
